molecular formula C9H14N2O B077931 2-cyano-N-cyclohexylacetamide CAS No. 15029-38-6

2-cyano-N-cyclohexylacetamide

Cat. No. B077931
CAS RN: 15029-38-6
M. Wt: 166.22 g/mol
InChI Key: RURWLUVLDBYUEN-UHFFFAOYSA-N
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Patent
US07816391B2

Procedure details

Cyanoacetic acid (4.26 g, 50 mmol) and cyclohexylamine (4.96 g, 50 mmol) were dissolved in DCM (100 mL). EDCI (10.51 g, 55 mmol) was added and the mixture stiffed at ambient temperature for 24 h. The reaction mixture was washed with water (2×100 mL), dried (MgSO4) and evaporated to leave a yellow solid residue which was purified by chromatography on silica gel eluting with an EtOAc/DCM gradient (0-100%) to provide the title compound as a white solid (5.66 g, 68%).
Quantity
4.26 g
Type
reactant
Reaction Step One
Quantity
4.96 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10.51 g
Type
reactant
Reaction Step Two
Yield
68%

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([OH:6])=O)#[N:2].[CH:7]1([NH2:13])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.CCN=C=NCCCN(C)C>C(Cl)Cl>[C:1]([CH2:3][C:4]([NH:13][CH:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1)=[O:6])#[N:2]

Inputs

Step One
Name
Quantity
4.26 g
Type
reactant
Smiles
C(#N)CC(=O)O
Name
Quantity
4.96 g
Type
reactant
Smiles
C1(CCCCC1)N
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
10.51 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was washed with water (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to leave a yellow solid residue which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on silica gel eluting with an EtOAc/DCM gradient (0-100%)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(#N)CC(=O)NC1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.66 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.